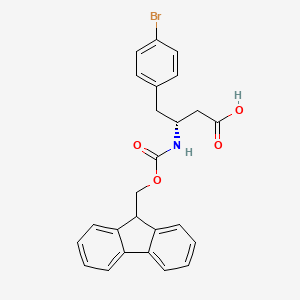

Fmoc-(R)-3-氨基-4-(4-溴苯基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

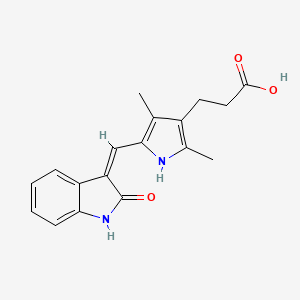

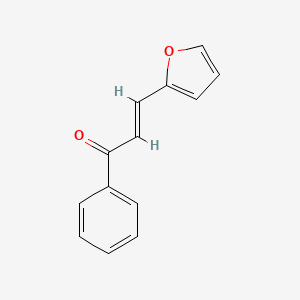

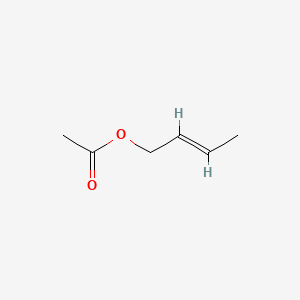

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid is a derivative of amino acids that is modified with the Fmoc (9-fluorenylmethoxycarbonyl) protective group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to form peptides. The Fmoc group is known for its ease of removal under mild basic conditions, which is advantageous in solid-phase peptide synthesis (SPPS) .

Synthesis Analysis

The synthesis of Fmoc-amino acids typically involves the introduction of the Fmoc protective group to the amino group of an amino acid. For example, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was achieved from Boc-Ser-OH with an overall yield of over 40% and was incorporated into peptides using standard Fmoc chemistry . Similarly, the synthesis of Fmoc-modified amino acids and peptides is a well-established process that allows for the incorporation of these building blocks into functional materials and biomolecules .

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids has been extensively studied, with particular attention to the noncovalent interactions and supramolecular features that contribute to their properties. For instance, the crystal structure of a related Fmoc-protected amino acid, Fmoc-N-Me-Tyr(t-Bu)-OH, was determined by single-crystal X-ray diffraction, and its structural and conformational landscape was investigated using experimental and in silico approaches . These studies provide insights into the molecular electrostatic potentials and weak hydrogen-bonded patterns that are crucial for the self-assembly and interaction of these molecules.

Chemical Reactions Analysis

Fmoc-amino acids are designed to participate in specific chemical reactions, particularly in the formation of peptides and glycoconjugates. The chemoselective reaction of reducing sugars with peptides containing Fmoc-amino acids results in glycoconjugates that mimic natural O-linked glycopeptides . The Fmoc group itself is removed under basic conditions, typically using piperidine or other secondary amines, which allows for the sequential addition of amino acids in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-amino acids are influenced by the hydrophobicity and aromaticity of the Fmoc moiety. These properties promote the self-assembly of the building blocks and are essential for the development of functional materials, such as hydrogels, biomaterials, and therapeutics . The Fmoc group also provides stability to the amino acids during synthesis and can be selectively removed without affecting other protective groups present in the molecule .

科学研究应用

合成和结构分析

Fmoc-保护氨基酸的合成和结构分析,如 Fmoc-酪氨酸和 Fmoc-苯丙氨酸衍生物,对于开发新型水凝胶剂、生物材料和治疗剂至关重要。这些氨基酸晶体结构中非共价相互作用和超分子合成模式的全面总结突出了它们在生物医学研究和工业中的重要性。对这些相互作用的详细研究提供了设计具有特定性质的有效生物材料的见解 (Bojarska 等,2020)。

肽合成和生物医学应用

Fmoc-保护氨基酸在固相肽合成 (SPPS) 中至关重要,提供了一种合成具有生物活性的肽和蛋白质的多功能方法。Fmoc SPPS 方法学的发展,包括引入各种固体载体和侧链保护基团,极大地促进了复杂肽和蛋白质的合成。这种方法学演变强调了 Fmoc 基团在扩大生物有机化学范围中的作用 (Fields & Noble,2009)。

材料科学和自组装

Fmoc 修饰的氨基酸和短肽表现出显着的自组装特性,使其成为功能材料的重要组成部分。Fmoc 部分的疏水性和芳香性促进了这些组成部分的缔合,导致形成各种结构,如凝胶和纤维。这些材料在细胞培养、药物输送和生物模板中得到应用,突出了 Fmoc 修饰化合物在创建生物启发材料中的广泛用途 (Tao 等,2016)。

安全和危害

作用机制

Target of Action

The primary targets of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid are currently unknown . This compound is a derivative of amino acids and is often used in biochemical research . .

Pharmacokinetics

It is known to be sparingly soluble in water , which could impact its bioavailability. More research is needed to fully understand its pharmacokinetic properties.

属性

IUPAC Name |

(3R)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPFLELHTJMABC-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid | |

CAS RN |

331763-76-9 |

Source

|

| Record name | (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)